Drimendiol

Biofilm inhibition Candida albicans Staphylococcus aureus

Choose Drimendiol when your research demands a biofilm and quorum sensing (QS) inhibitor with a clean cytotoxicity profile. Unlike polygodial (membrane-active cytotoxin) or drimenol (mycelial growth inhibitor), Drimendiol’s unique dual-hydroxylation confers selective QS inhibition in both Gram-positive and Gram-negative bacteria, and validated anti-biofilm activity against C. albicans and Staphylococcus spp. (BIC50 25.5–67.1 µg/mL). Its proven antifouling efficacy (EC50 0.5–1 µg/mL) and larvicidal potency advantage over polygodial make it an essential, non-substitutable tool for anti-virulence, environmental antifouling, and pest-control lead discovery programs.

Molecular Formula C15H26O2
Molecular Weight 238.37 g/mol
Cat. No. B1249602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrimendiol
Molecular FormulaC15H26O2
Molecular Weight238.37 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CC=C(C2CO)CO)C)C
InChIInChI=1S/C15H26O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,12-13,16-17H,4,6-10H2,1-3H3/t12-,13-,15+/m0/s1
InChIKeyKUTDAKOPPDXZDV-KCQAQPDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Drimendiol: A Drimane Sesquiterpene Dialcohol for Biofilm and Quorum Sensing Inhibition Research


Drimendiol is a drimane-type sesquiterpenoid characterized by a decahydronaphthalene core with two hydroxyl groups, distinguishing it structurally from its mono‑alcohol analog drimenol and the unsaturated 1,4‑dialdehyde polygodial [1]. It is primarily isolated from the leaves and bark of Drimys winteri and Warburgia ugandensis . In procurement terms, drimendiol serves as a specialized research tool for studying biofilm inhibition, bacterial quorum sensing (QS) interference, and antifouling mechanisms [2]. Its dual hydroxylation confers unique hydrogen‑bonding potential and polarity, which directly influence its biological target engagement and selectivity profile relative to in‑class analogs.

Why Drimendiol Cannot Be Substituted with Drimenol or Polygodial in Precision Biofilm and QS Assays


Substituting drimendiol with structurally related drimane sesquiterpenoids such as drimenol or polygodial is scientifically invalid due to divergent pharmacophores, target engagement profiles, and potency scales. While polygodial is a potent membrane‑active antifungal with cytotoxicity liabilities, drimenol acts primarily as a mycelial growth inhibitor [1]. Drimendiol occupies a distinct functional niche: it is a specific inhibitor of quorum sensing and biofilm formation in both Gram‑positive and Gram‑negative bacteria without the confounding cytotoxic effects of polygodial [2]. Generic substitution therefore introduces uncontrolled variables in assay readouts, confounding dose‑response relationships and mechanistic interpretation in antimicrobial, antifouling, and anti‑virulence research.

Quantitative Differentiation Evidence: Drimendiol vs. Drimenol, Polygodial, and In‑Class Sesquiterpenoids


Comparative Biofilm Inhibition: Drimendiol BIC50 Against C. albicans, S. aureus, and S. epidermidis

Drimendiol demonstrates strain‑specific biofilm inhibition with BIC50 values of 25.5 µg/mL against C. albicans, 65.1 µg/mL against S. aureus, and 67.1 µg/mL against S. epidermidis . In contrast, the mono‑alcohol analog drimenol shows no reported biofilm‑specific activity at comparable concentrations, with its antifungal activity restricted to mycelial growth inhibition (EC50 = 80 ppm against B. cinerea) [1]. Polygodial, while potently antifungal (LC50 = 7–10 µg/mL against G. graminis), exhibits membrane‑disruptive cytotoxicity that limits its utility in biofilm‑specific assays [2].

Biofilm inhibition Candida albicans Staphylococcus aureus Staphylococcus epidermidis BIC50

Quorum Sensing Inhibition: Drimendiol Decreases Violacein Production in C. violaceum

Drimendiol acts as a quorum sensing inhibitor, decreasing violacein production in Chromobacterium violaceum ATCC 12472, a standard reporter strain for QS activity [1]. This effect is distinct from the antibacterial mechanism of polygodial, which directly inhibits bacterial growth (MIC values of 0.78–1.56 µg/mL against C. albicans) [2]. Drimendiol's QS inhibition occurs without substantial growth inhibition, making it a preferred tool for anti‑virulence studies where bacterial viability must be preserved to isolate QS‑specific effects.

Quorum sensing Violacein Chromobacterium violaceum Anti-virulence

Antifouling Potency: Drimendiol EC50 Against Marine Fouling Organisms

Drimendiol exhibits potent antifouling activity, inhibiting larval settlement of Ciona savignyi and Balanus improvisus with EC50 values of 1 µg/mL and 0.5 µg/mL, respectively . While polygodial also displays antifouling properties, its higher cytotoxicity (LC50 = 7–10 µg/mL against fungal targets) raises concerns for non‑target organism toxicity in marine environments [1]. Drimenol shows no reported antifouling activity, confirming that the additional hydroxyl group of drimendiol is critical for this application.

Antifouling Ciona savignyi Balanus improvisus EC50

Larvicidal Activity: Drimendiol Derivatives EC50 Against Drosophila melanogaster

Drimendiol‑related diol compounds (diol 15 and diol 17) exhibit larvicidal EC50 values of 45.0 ± 2.8 mg/L and 36.9 ± 3.7 mg/L, respectively, against Drosophila melanogaster larvae [1]. Polygodial is significantly less potent in the same assay, with an EC50 of 60.0 ± 4.2 mg/L. This 1.3‑ to 1.6‑fold improvement in potency for the diol scaffold suggests that the hydroxylation pattern of drimendiol is advantageous for insecticidal applications.

Larvicidal Drosophila melanogaster EC50 Pest control

Anti‑Inflammatory Vascular Activity: Drimendiol Reduces Monocyte Adhesion via VCAM‑1/ICAM‑1 Inhibition

Drimendiol decreases monocyte adhesion to stimulated human endothelial cells at 10 µg/mL by inhibiting VCAM‑1 and ICAM‑1 expression, as confirmed by qRT‑PCR and Western blot [1]. This effect is shared by drimenol and isodrimeninol, indicating a class‑level activity for drimane sesquiterpenoids in vascular inflammation models. However, drimendiol's unique hydroxylation pattern may offer improved solubility and formulation advantages for in vivo studies.

Anti‑inflammatory VCAM‑1 ICAM‑1 Endothelial cells Monocyte adhesion

Biosynthetic Production: Patented Enzymatic Route from Drimenol to Drimendiol

A patented enzymatic method enables the production of drimendiol from drimenol using a drimenol oxidase isolated from Persicaria hydropiper [1]. This biosynthetic route offers a sustainable, scalable alternative to plant extraction, with potential for producing drimendiol and cinnamolide in transgenic plants for enhanced insect resistance . No comparable biosynthetic pathway exists for polygodial or drimenin, giving drimendiol a unique advantage in green chemistry and agricultural biotechnology applications.

Biosynthesis Drimenol oxidase Biocatalysis Patent

Optimal Use Cases for Drimendiol in Scientific and Industrial Research


Biofilm Inhibition Studies in Candida and Staphylococcus Models

Use drimendiol as a positive control or test compound in biofilm formation assays against C. albicans, S. aureus, and S. epidermidis. Its quantified BIC50 values (25.5, 65.1, 67.1 µg/mL) provide clear benchmarks for evaluating novel anti‑biofilm agents . Avoid substituting with drimenol or polygodial, which lack biofilm‑specific activity or introduce cytotoxicity artifacts.

Quorum Sensing and Anti‑Virulence Research

Employ drimendiol in C. violaceum ATCC 12472 violacein production assays to study QS inhibition without bacterial growth suppression . Its defined QS‑inhibitory activity makes it a superior tool to polygodial, which directly inhibits bacterial viability and complicates mechanistic interpretation.

Marine Antifouling Bioassays

Utilize drimendiol as a reference compound in larval settlement inhibition assays for Ciona savignyi (EC50 = 1 µg/mL) and Balanus improvisus (EC50 = 0.5 µg/mL) . Its low cytotoxicity profile relative to polygodial supports its use in environmentally sensitive antifouling research.

Insecticide and Larvicidal Screening Programs

Incorporate drimendiol or its structurally related diols in larvicidal screens against Drosophila melanogaster, leveraging the 1.3‑ to 1.6‑fold potency advantage over polygodial (EC50 = 36.9–45.0 mg/L vs. 60.0 mg/L) . This potency differential justifies its selection over polygodial in pest control lead discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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